This compound can be classified under several categories:
The synthesis of 6-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester typically involves a multi-step process:
The reaction conditions typically include:
This compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for this compound is not fully elucidated but may involve:
Research indicates that compounds with similar structures may exhibit selective binding properties which could lead to therapeutic effects.
The physical and chemical properties of 6-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester include:
This compound has potential applications in:
6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester is a synthetically engineered retinoid derivative classified as a rexinoid due to its selective agonism on retinoid X receptors (RXRs). The compound falls within the broader category of tetrahydronaphthalene-based retinoid mimetics, characterized by their ability to modulate nuclear receptor signaling pathways without the structural liabilities of natural retinoids. Its systematic name describes the complete molecular architecture: the nicotinic acid methyl ester moiety is linked via a carbonyl group to the 2-position of a 3,5,5,8,8-pentamethyl-substituted tetrahydronaphthalene ring system [1] [2].
The compound is recognized by several identifiers in scientific literature and chemical databases. It carries the CAS Registry Number 153559-92-3, providing a unique identifier for this specific stereochemical configuration. Alternative naming conventions include the shorter designation "RXR-selective retinoid" in pharmacological contexts, though this may encompass structurally related analogs. The molecular formula is established as C23H27NO3, with a precise molecular weight of 365.47 g/mol, as confirmed through analytical characterization [1] [2].
Table 1: Chemical Identifiers and Classification
Property | Value | Source |
---|---|---|
Systematic Name | 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester | [1] |
CAS Registry Number | 153559-92-3 | [1] [2] [3] |
Molecular Formula | C23H27NO3 | [1] [2] |
Molecular Weight | 365.47 g/mol | [1] [2] |
Chemical Classification | Synthetic retinoid (Rexinoid) | [1] [2] |
Product Codes | TRC-P271770, sc-210451 | [1] [2] |
The molecular architecture integrates three principal domains: a pentamethyltetrahydronaphthalene hydrophobic domain, a carbonyl linker, and a methyl-esterified pyridine carboxylic acid headgroup. The tetrahydronaphthalene core provides a conformationally restricted, lipophilic scaffold with geminal dimethyl substitutions at the 5- and 8-positions, enhancing metabolic stability by protecting against oxidative degradation. This structural feature mimics the cyclohexenyl ring of natural retinoids while introducing greater steric hindrance [1] [7].
The carbonyl linker (-C(=O)-) connecting the tetrahydronaphthalene system to the nicotinic acid moiety serves as a rigid spacer that maintains optimal spatial separation between the hydrophobic domain and the polar headgroup. This carbonyl group participates in critical hydrogen bonding interactions within the RXR ligand-binding pocket. The eastern region consists of a methyl-esterified nicotinic acid (pyridine-3-carboxylic acid methyl ester), where the ester group (-COOCH3) at position 1 and the nitrogen heteroatom at position 3 create a polarized region essential for receptor recognition and activation [1] [2].
The SMILES notation (COC(=O)c1ccc(nc1)C(=O)c2cc3c(cc2C)C(C)(C)CCC3(C)C) precisely encodes this arrangement, highlighting the ester functionality, the bridging carbonyl, and the pentamethyl substitution pattern. This configuration balances three-dimensional bulk with directional polarity, enabling selective RXR binding without activating retinoic acid receptors (RARs). Computational modeling indicates the methyl groups at positions 5,5,8,8 create a characteristic "propeller-like" orientation that enhances receptor complementarity [1] [7].
Table 2: Functional Group Contributions to Molecular Properties
Structural Domain | Functional Groups | Chemical Significance |
---|---|---|
Western Region | Tetrahydronaphthalene with pentamethyl substitution (positions 3,5,5,8,8) | Provides hydrophobic binding surface and metabolic stability through steric protection |
Central Linker | Carbonyl group (-C(=O)-) | Creates structural rigidity and participates in hydrogen bonding with RXR residues |
Eastern Region | Methyl ester of nicotinic acid (pyridine-3-carboxylic acid methyl ester) | Delivers polarity and directional recognition elements for receptor binding |
Key Substituents | Methyl groups at C-5/C-8 (geminal dimethyl) | Prevents enzymatic oxidation of C-5/C-8 positions, prolonging biological activity |
This synthetic retinoid emerged from focused medicinal chemistry efforts in the early 1990s to dissect the therapeutic potential of retinoid X receptor activation. The foundational work was pioneered by Boehm and colleagues at Ligand Pharmaceuticals, who systematically modified retinoid scaffolds to achieve receptor subtype selectivity. Their landmark 1995 publication detailed the rational design, synthesis, and pharmacological evaluation of this compound as part of a series targeting RXR homodimer activation while avoiding RAR-mediated toxicity [1] [2] [6].
The primary research motivation centered on overcoming limitations of natural retinoids like all-trans retinoic acid, which activate multiple receptor pathways (RARα, β, γ and RXRα, β, γ) leading to complex adverse effects. Molecular modeling revealed that RXR selectivity required eliminating the carboxylic acid's direct conjugation to the polyene chain while maintaining appropriate spatial separation between hydrophobic and polar domains. This insight drove the incorporation of the esterified nicotinic acid headgroup coupled to an extensively alkylated tetrahydronaphthalene system – a structural innovation that achieved >100-fold selectivity for RXRs over RARs in transactivation assays [1] [6].
Subsequent research leveraged this compound as a molecular tool to probe RXR-dependent pathways in cell differentiation, apoptosis, and metabolic regulation. Its appearance in patent literature (e.g., WO1999048529A1) reflects interest in rexinoid combinations with PPARγ agonists for treating proliferative disorders, atherosclerosis, and restenosis. The compound enabled proof-of-concept studies establishing RXR as a viable target for cancer chemoprevention and metabolic disease intervention, though clinical development prioritized analogs with improved pharmaceutical properties [6].
Table 3: Key Historical Milestones in Compound Development
Timeline | Development Milestone | Research Impact |
---|---|---|
Pre-1995 | Natural retinoid pharmacology research | Identified therapeutic potential but significant toxicity limitations |
1995 | First synthesis and characterization by Boehm et al. | Demonstrated selective RXR activation in published structure-activity relationship study |
1995-1999 | Mechanistic studies using this specific compound | Established role in regulating gene expression, cell proliferation, and differentiation pathways |
1999 | Inclusion in combination therapy patents (e.g., retinoid-glitazone) | Validated utility in targeting multiple nuclear receptor pathways synergistically |
Post-2000 | Used as reference compound for next-generation rexinoids | Provided structural template for improved analogs with enhanced pharmacokinetic properties |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: